3-(哌啶-4-基)吲哚-2-酮盐酸盐

描述

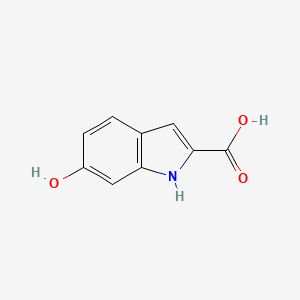

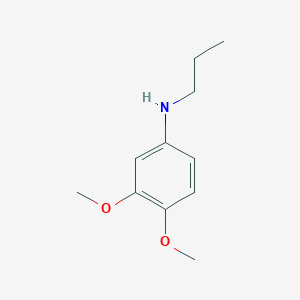

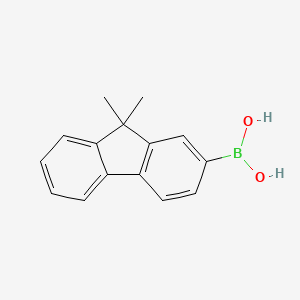

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound with the linear formula C13H17ClN2O . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)indolin-2-one hydrochloride is represented by the InChI code: 1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,14-16H,5-8H2 .Chemical Reactions Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.28 . It is recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .科学研究应用

PROTAC Development

This compound serves as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions. It’s also amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .

Anti-HIV Activity

Indole derivatives, like 3-(Piperidin-4-yl)indolin-2-one hydrochloride , have been reported to possess anti-HIV properties. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives as potential anti-HIV agents .

Antibacterial Agents

Hybrids of indolin-2-one and nitroimidazole have shown effectiveness against bacterial strains such as Staphylococcus. This suggests that 3-(Piperidin-4-yl)indolin-2-one hydrochloride could be explored for its antibacterial potential .

VEGFR Inhibition and Anti-Cancer Properties

Indolin-2-one derivatives are important scaffolds in anti-angiogenic drugs. They act as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR), which are primary targets in metastasis. Sunitinib, an oral indolin-2-one derivative, is used to treat renal cell carcinoma and gastrointestinal stromal tumors .

Tyrosine Kinase Inhibition

Indolin-2-one derivatives have been identified as selective inhibitors of different receptor tyrosine kinases (RTKs), which play a crucial role in various biological processes including cell growth and cancer progression .

Anti-Inflammatory Applications

Some indolin-2-one derivatives have been shown to inhibit compound 48/80-induced mast cell degranulation in vitro, suggesting potential anti-inflammatory applications .

Corrosion Inhibition

Indolin-2-one derivatives have been evaluated as corrosion inhibitors, providing insights into their structural effectiveness through experimental and computational techniques .

Neuroprotective Agents

Indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease .

Each application mentioned above represents a unique field where 3-(Piperidin-4-yl)indolin-2-one hydrochloride can potentially make significant contributions to scientific research and development.

Sigma-Aldrich - Application of 3-(Piperidin-4-yl)indolin-2-one hydrochloride SpringerOpen - A brief review of the biological potential of indole derivatives Nature - Discovery of hybrids of indolin-2-one and nitroimidazole as potent antibacterial agents X-MOL - Structure–activity relationship studies of indolin‐2‐one LookChem - Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives X-MOL - Indolin-2-one Derivatives as Corrosion Inhibitors [SpringerLink - Design, synthesis, and bioevaluation of novel oxoindolin-2-one](https://link.springer.com/article/10.1007/s00044-019-024

安全和危害

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection .

作用机制

Mode of Action

It’s worth noting that the compound belongs to the indole derivatives family, which are known for their diverse biological activities .

Biochemical Pathways

Indole derivatives have been reported to exhibit anti-HIV activity , suggesting that they may interact with pathways related to viral replication or immune response.

Result of Action

Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.

属性

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,9,12,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABHZRRJGJLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625287 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)indolin-2-one hydrochloride | |

CAS RN |

79098-85-4 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)